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Executive Summary & Mechanistic Theory

The co-deposition of Lig and Aluminum creates a composite cathode (Al:Liq) that functions
differently from standard bilayer (Lig/Al) or insulating buffer (LiF/Al) systems. In a bilayer, Liq
acts as a surface modifier.[1] In a co-deposited composite, the entire bulk film acts as a low-
work-function electrode due to the in-situ chemical liberation of Lithium.[1]

The "In-Situ Lithiation" Mechanism

Unlike LiF, which requires electron tunneling, Lig is an organometallic complex. When co-
evaporated with hot Aluminum, a redox reaction occurs at the molecular level. Aluminum, being
highly oxophilic, attacks the oxygen in the hydroxyquinoline ligand, effectively "reducing” the
complex and liberating free Lithium atoms into the Al matrix.

e Reaction:

o Result: The liberated Li creates a heavy n-doping effect within the Aluminum grain
boundaries and at the organic interface, lowering the effective work function (
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) from ~4.2 eV (pure Al) to ~2.9-3.0 eV.

Advantages of Co-Deposition

e Thickness Insensitivity: Unlike LiF (which fails if >1.5 nm due to insulating properties), Al:Liq
composites remain conductive at tens of nanometers, allowing for more robust processing
windows.[1]

« Interfacial Stability: The composite forms a "graded" electronic junction rather than a sharp
Schottky barrier, improving charge transfer lifetime.

Visualization of Mechanism & Workflow
Diagram 1: The In-Situ Lithiation Pathway

This diagram illustrates the chemical causality: how co-deposition transforms the precursors
into an active injection layer.
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Caption: Chemical reduction mechanism where reactive Aluminum liberates Lithium from the
Lig complex, lowering the cathode work function.

Experimental Protocol: Dual-Source Co-Evaporation

This protocol defines the fabrication of a 100 nm Al:Lig Composite Cathode.
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Equipment Requirements

e Chamber: High Vacuum (<
Torr).[1]

e Sources:
o Source A: Liq (Knudsen Cell or Low-Temp Boat).[1] Note: Lig sublimes, it does not melt.
o Source B: Aluminum (Tungsten Filament or BN Crucible).[1]

e Sensors: Dual Quartz Crystal Microbalances (QCM).[1] Crucial: Cross-talk shielding must be
installed between sources to ensure independent rate monitoring.[1]

Material Handling (Pre-Deposition)

e Lig Storage: Hygroscopic.[1] Store in Nitrogen glovebox (

ppm).

 Purification: Use Sublimed Grade (>99.5%). If using crude Liqg, perform an in-situ degassing
step at 200°C for 30 mins (shutter closed) to remove moisture.[1]

The Co-Deposition Workflow
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. . Rationale
Step Action Parameter/Metric )
(Causality)
Oxygen scavenges
1 Base Pressure Check Torr free Li, destroying the
doping effect.[1]
Lig sublimes gently.[1]
_ Avoid overshoot to
2 Lig Source Ramp Ramp to ~280-300°C
prevent
decomposition.
) Establish stable Al
3 Al Source Ramp Ramp to melt point "
Ux.
High Al rate ensures
bulk conductivity.[1]
o Al: 2.0 - 5.0 A/sLiq: Low Liq rate provides
4 Rate Stabilization . .
0.1-0.5A/s doping without
disrupting metal
lattice.
, Creates a composite
) ) Target 10:1 (Al:Liq) by ) )
5 Ratio Tuning with ~1-3 wt% Li,
volume ) o
optimal for injection.[1]
Forms the mixed
N Open both shutters Al:Lig matrix
6 Co-Deposition ] ) )
simultaneously. immediately at the
organic interface.
The active EIL is the
Close Liq shutter after  first 10-20nm. Pure Al
7 Capping 10-20 nm.Continue Al cap ensures good

only (80 nm).

wire bonding/contact.

[1]

Diagram: Dual-Source Chamber Geometry
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Proper sensor placement is critical to avoid "shadowing" or "cross-talk" where the Al sensor

reads Liq flux.[1]
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Caption: Dual-source configuration with shielding to prevent rate sensor cross-talk during co-

evaporation.

Characterization & Validation Protocols

A "self-validating" system requires checkpoints to confirm the co-deposition worked.[1]

The "Grey Cathode" Visual Check

¢ Observation: Pure Aluminum is highly reflective (mirror-like).[1]
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 Validation: A properly co-deposited Al:Liq cathode will appear slightly dull or greyish
compared to pure Al.[1] This indicates the disruption of Al grain growth by the organic
molecules and the formation of the composite.

o Action: If the cathode looks like a perfect mirror, the Liq rate was likely too low (or source
depleted).

J-V-L (Current-Voltage-Luminance) Analysis

Run a voltage sweep (0V to 10V).[1]
e Success Criteria:
o Turn-on Voltage (

). Should decrease by 0.5V — 1.0V compared to a pure Al cathode device.

o Slope: Steeper I-V slope in the ohmic region indicates superior electron injection.

o Failure Mode (High Resistance): If V increases, the Liq ratio is too high (>20%), creating an
insulating organic matrix rather than a doped metal.

Lifetime Testing (T50)

e Protocol: Drive at constant current (

).

o Expectation: Al:Lig co-deposited devices typically show 1.5x — 2x stability improvement over
LiF/Al devices due to the suppression of electromigration and diffusion at the interface.

Troubleshooting Guide
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Symptom Probable Cause Corrective Action
) ) Lig concentration too high Reduce Liq rate. Target 1:10
High Operating Voltage }
(>10%).[1] volume ratio.
] o Degas Lig source at 200°C for
Dark Spots (Growth) Moisture in Liq source.[1]

1 hour before deposition.[1]

Use a baffled boat or fuse the
Unstable Rate (Liq) "Channeling" in powder.[1] Lig powder into a solid pellet
before loading.

Al rate too high (>10 A/s).
Device Shorting Spitting from Al source. Reduce power; use BN
crucible instead of filament.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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